A Comprehensive Guide to the Structural Characterization of N-(1-aminopropan-2-yl)aniline
A Comprehensive Guide to the Structural Characterization of N-(1-aminopropan-2-yl)aniline
An In-Depth Technical Guide:
Introduction
N-(1-aminopropan-2-yl)aniline is a chiral diamine featuring both a secondary aromatic amine and a primary aliphatic amine. Its structure presents a versatile scaffold for applications in medicinal chemistry and materials science, potentially serving as a key building block or ligand. The presence of multiple functional groups and a stereocenter necessitates a rigorous and multi-faceted approach to its structural characterization. Unambiguous confirmation of its identity, purity, and stereochemistry is paramount for its application in any research or development context, ensuring reproducibility and adherence to regulatory standards.
This guide provides a holistic framework for the structural characterization of N-(1-aminopropan-2-yl)aniline. It moves beyond simple procedural lists to explain the causality behind methodological choices, integrating chromatographic and spectroscopic techniques into a self-validating workflow. The protocols and expected data herein are grounded in established principles for analogous chemical structures, offering a robust starting point for laboratory investigation.[1][2]
Molecular Profile and Physicochemical Properties
A foundational understanding of the molecule's basic properties is the first step in its characterization. These properties influence the selection of analytical techniques, solvent systems, and handling procedures.
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Molecular Formula: C₉H₁₄N₂
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Molecular Weight: 150.22 g/mol
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Key Structural Features:
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Aniline Moiety: A phenyl group attached to a secondary amine nitrogen.
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Aliphatic Side-Chain: A propan-2-yl group containing a primary amine at the C1 position.
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Chirality: A stereocenter exists at the C2 position of the propane chain (the carbon bonded to the methyl group and the aniline nitrogen).
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Basicity: The presence of two amine groups with different pKa values. The aliphatic primary amine is expected to be more basic than the aromatic secondary amine.
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Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale & Significance |
|---|---|---|
| IUPAC Name | N-(1-aminopropan-2-yl)aniline | --- |
| CAS Number | 42164-53-4 | A unique identifier for this specific chemical substance.[3] |
| Boiling Point | ~250-270 °C (Predicted) | High boiling point due to hydrogen bonding capabilities of two amine groups. Influences GC method development. |
| pKa₁ (Aliphatic NH₃⁺) | ~9.5 - 10.5 (Predicted) | Typical for primary alkylamines. Critical for selecting pH in HPLC and extraction procedures. |
| pKa₂ (Aromatic NH₂⁺) | ~4.0 - 5.0 (Predicted) | Typical for N-alkylanilines. The aniline nitrogen is less basic due to delocalization of the lone pair into the aromatic ring. |
| Appearance | Colorless to pale yellow liquid | Like many anilines, it may darken upon exposure to air and light due to oxidation.[4] |
Orthogonal Chromatographic Purity Assessment
Before undertaking detailed structural elucidation, it is imperative to assess the purity of the sample. Using two orthogonal chromatographic methods (e.g., one liquid-phase, one gas-phase) provides a high degree of confidence in the purity value by subjecting the analyte to different separation mechanisms.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Expertise & Experience: Reversed-phase HPLC is the workhorse for purity analysis of non-volatile organic molecules. For a basic compound like N-(1-aminopropan-2-yl)aniline, using a low-concentration acid (e.g., formic or trifluoroacetic acid) in the mobile phase is crucial. This protonates the amine groups, preventing peak tailing that arises from interactions with residual silanols on the silica-based column packing, thereby ensuring sharp, symmetrical peaks and accurate integration.[5]
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Sample Preparation:
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Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
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Dilute the stock solution to a working concentration of ~0.1 mg/mL using the initial mobile phase conditions.
-
-
Chromatographic Conditions:
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Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient:
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0-5 min: 5% B
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5-20 min: 5% to 95% B
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20-25 min: 95% B
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25-26 min: 95% to 5% B
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26-30 min: 5% B (Re-equilibration)[1]
-
-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV-Vis detector at 254 nm. Aniline derivatives typically have strong absorbance in this region.[4]
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Injection Volume: 10 µL.
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-
Data Analysis:
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Integrate all peaks in the chromatogram.
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Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100.
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Identify and quantify any potential impurities, such as aniline, di-alkylated products, or unreacted starting materials.
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Caption: Workflow for HPLC purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Expertise & Experience: GC-MS is an excellent orthogonal technique, particularly for identifying volatile or semi-volatile impurities that might not be well-resolved by HPLC. The use of a nitrogen-phosphorus detector (NPD) can be highly selective and sensitive for nitrogen-containing compounds like anilines.[6] However, the presence of two primary/secondary amine groups can lead to peak tailing on standard GC columns. If this is observed, derivatization (e.g., silylation with BSTFA) may be required to block the active hydrogens and improve chromatography.
-
Sample Preparation:
-
Prepare a solution of the sample at ~1 mg/mL in a suitable solvent like dichloromethane or toluene.[6]
-
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.
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Inlet Temperature: 250 °C.
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Oven Program:
-
Initial: 100 °C, hold for 2 min.
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Ramp: 10 °C/min to 280 °C.
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Hold: 5 min at 280 °C.
-
-
MS Transfer Line: 280 °C.
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Ion Source: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 400.
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Spectroscopic Structural Elucidation
Once purity is established, a combination of spectroscopic techniques is used to confirm the molecular structure. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For N-(1-aminopropan-2-yl)aniline, ¹H NMR will confirm the connectivity through proton-proton spin coupling, while ¹³C NMR will identify the number of unique carbon environments.[7] The use of a deuterated solvent like DMSO-d₆ is often advantageous for amine-containing compounds, as the N-H protons are typically observable as distinct, exchangeable peaks.
-
Dissolve 5-10 mg of the purified sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[8]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and, if necessary, 2D (COSY, HSQC) spectra.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.2 - 7.3 | t | 2H | H-meta | Aromatic protons ortho to the N-substituted position are typically shifted downfield. |
| ~ 6.6 - 6.8 | m | 3H | H-ortho, H-para | Aromatic protons meta and para to the N-substituted position are shifted upfield due to the electron-donating nature of the nitrogen. |
| ~ 3.6 (broad) | s | 1H | Ar-NH - | The chemical shift of N-H protons is variable and depends on concentration and solvent. Broadness is common. |
| ~ 3.4 - 3.6 | m | 1H | -CH (CH₃)- | Chiral methine proton, coupled to the adjacent CH₂ and CH₃ groups. |
| ~ 2.8 - 3.0 | m | 2H | -CH₂ NH₂ | Methylene protons adjacent to the primary amine. |
| ~ 1.3 (broad) | s | 2H | -CH₂NH₂ | Primary amine protons are often broad and may exchange with trace water in the solvent. |
| ~ 1.2 | d | 3H | -CH(CH₃ )- | Methyl group coupled to the adjacent methine proton, appearing as a doublet. |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 147 | C-ipso | Aromatic carbon directly attached to the nitrogen. |
| ~ 129 | C-meta | Aromatic carbons meta to the nitrogen. |
| ~ 117 | C-para | Aromatic carbon para to the nitrogen. |
| ~ 113 | C-ortho | Aromatic carbons ortho to the nitrogen, shifted upfield. |
| ~ 55 | -CH (CH₃)- | Aliphatic methine carbon. |
| ~ 48 | -CH₂ NH₂ | Aliphatic methylene carbon attached to the primary amine. |
| ~ 20 | -CH(CH₃ )- | Aliphatic methyl carbon. |
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight and crucial fragmentation data that corroborates the proposed structure. Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for confirming the molecular weight via the protonated molecular ion [M+H]⁺. Harder ionization, like Electron Ionization (EI) used in GC-MS, provides characteristic fragmentation patterns. The Nitrogen Rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is true for our target (150 Da).[9]
Table 4: Expected Mass Spectrometry Data
| m/z Value | Ion | Fragmentation Pathway |
|---|---|---|
| 151.123 | [M+H]⁺ | Protonated molecular ion (High-Resolution ESI-MS). |
| 150.116 | [M]⁺• | Molecular ion (EI-MS).[9] |
| 106 | [C₇H₈N]⁺ | α-cleavage: Loss of the aminomethyl radical (•CH₂NH₂) from the side chain. |
| 93 | [C₆H₅NH₂]⁺• | Cleavage of the N-C bond to the side chain, forming the aniline radical cation. |
| 44 | [C₂H₆N]⁺ | α-cleavage adjacent to the primary amine: Loss of the C₆H₅NHCH(CH₃)• radical. This is often a base peak for primary amines.[10] |
Caption: Integrated workflow for structural validation.
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Purity First: The HPLC and GC-MS data establish the sample's purity. If significant impurities are detected, purification (e.g., column chromatography or distillation) is required before proceeding.
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Molecular Weight Confirmation: High-resolution MS confirms the elemental formula (C₉H₁₄N₂) by providing a highly accurate mass measurement.
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Functional Group Identification: FTIR confirms the presence of the key functional groups: a primary amine, a secondary amine, and an aromatic ring.
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Connectivity Mapping: ¹H and ¹³C NMR data provide the definitive atom-to-atom connectivity, confirming the N-(1-aminopropan-2-yl) substitution pattern and ruling out isomers like 3-(1-aminopropan-2-yl)aniline. [9]5. Final Validation: When the data from all techniques are consistent, the structure, identity, and purity of N-(1-aminopropan-2-yl)aniline are considered validated.
References
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved February 4, 2026, from [Link]
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Wikipedia. (n.d.). 1-Aminopropan-2-ol. Retrieved February 4, 2026, from [Link]
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United States Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved February 4, 2026, from [Link]
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Mustafin, A. G., et al. (2021). Poly[N-(2-chloroprop-2-en-1-yl)aniline]s: synthesis, polymer analogous reaction, and physicochemical properties. Polymer Chemistry, 12, 5650-5661. Retrieved February 4, 2026, from [Link]
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ResearchGate. (2025). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved February 4, 2026, from [Link]
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ACS Publications. (n.d.). Synthesis, characterization, and properties of poly(N-alkylanilines). Retrieved February 4, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. Retrieved February 4, 2026, from [Link]
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ResearchGate. (2025). Molecular Spectroscopic Characterization and Electronic Structure Analysis of N-benzylaniline- A DFT Approach. Retrieved February 4, 2026, from [Link]
- Google Patents. (2008). CN101200431A - A kind of synthetic method of L-2-aminopropanol.
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ResearchGate. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound. Retrieved February 4, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved February 4, 2026, from [Link]
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Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization. Retrieved February 4, 2026, from [Link]
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ResearchGate. (n.d.). Superimposed 1 H-NMR spectra of the corresponding amines (aniline...). Retrieved February 4, 2026, from [Link]
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MDPI. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds. Retrieved February 4, 2026, from [Link]
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ResearchGate. (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY.... Retrieved February 4, 2026, from [Link]
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SciSpace. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Retrieved February 4, 2026, from [Link]
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ResearchGate. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Retrieved February 4, 2026, from [Link]
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ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved February 4, 2026, from [Link]
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